molecular formula C12H22 B14226018 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 821771-26-0

1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane

Cat. No.: B14226018
CAS No.: 821771-26-0
M. Wt: 166.30 g/mol
InChI Key: XXOSTWOXLJFWBE-UHFFFAOYSA-N
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Description

1,4-Di(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes two isopropyl groups attached to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines in the presence of an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with molecular targets through its bicyclic structure. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of two isopropyl groups, which confer distinct chemical and physical properties compared to other bicyclic compounds.

Properties

CAS No.

821771-26-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1,4-di(propan-2-yl)bicyclo[3.1.0]hexane

InChI

InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3

InChI Key

XXOSTWOXLJFWBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C1C2)C(C)C

Origin of Product

United States

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